
Phenyl cyclohexylphosphoramidochloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl cyclohexylphosphoramidochloridate is an organophosphorus compound with the molecular formula C12H17ClNO2P It is known for its unique chemical structure, which includes a phenyl group, a cyclohexyl group, and a phosphoramidochloridate moiety
Preparation Methods
The synthesis of phenyl cyclohexylphosphoramidochloridate typically involves the reaction of cyclohexylamine with phenylphosphorodichloridate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
C6H5P(O)Cl2+C6H11NH2→C6H5P(O)(NHC6H11)Cl+HCl
The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
Phenyl cyclohexylphosphoramidochloridate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the phosphoramidochloridate moiety can be substituted by other nucleophiles, such as alcohols or amines, to form phosphoramidate esters or amides.
Oxidation and Reduction: The compound can undergo oxidation to form phosphoramidate oxides or reduction to form phosphoramidates with different oxidation states.
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoric acid derivatives and cyclohexylamine.
Common reagents used in these reactions include alcohols, amines, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Phenyl cyclohexylphosphoramidochloridate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate esters and amides.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of various organophosphorus compounds, which have applications in agriculture, materials science, and other industrial fields
Mechanism of Action
The mechanism of action of phenyl cyclohexylphosphoramidochloridate involves its interaction with nucleophiles, leading to the formation of phosphoramidate bonds. The molecular targets and pathways involved depend on the specific application and context. For example, in biological systems, it may interact with enzymes that recognize phosphoramidate moieties, affecting their activity and function .
Comparison with Similar Compounds
Phenyl cyclohexylphosphoramidochloridate can be compared with other phosphoramidates, such as:
Phenylphosphorodichloridate: Similar in structure but lacks the cyclohexyl group.
Cyclohexylphosphoramidate: Contains a cyclohexyl group but different substituents on the phosphorus atom.
Phenylphosphoramidate: Contains a phenyl group but different substituents on the phosphorus atom.
The uniqueness of this compound lies in its specific combination of phenyl and cyclohexyl groups, which confer distinct chemical properties and reactivity .
Properties
Molecular Formula |
C12H17ClNO2P |
|---|---|
Molecular Weight |
273.69 g/mol |
IUPAC Name |
N-[chloro(phenoxy)phosphoryl]cyclohexanamine |
InChI |
InChI=1S/C12H17ClNO2P/c13-17(15,14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2,(H,14,15) |
InChI Key |
NBTIWQMBRUCIPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NP(=O)(OC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-2-[[[(2,5-diiodobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13807618.png)
![N-(7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)acetamide](/img/structure/B13807624.png)
![(1S,2S,4R,5R)-5-Ethyl-2,4-dimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13807634.png)
![3-Pyridinecarbonitrile, 5-[(3,4-dichlorophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)-](/img/structure/B13807636.png)
![2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13807645.png)
![2-Bromo-1-[2-(methylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B13807648.png)
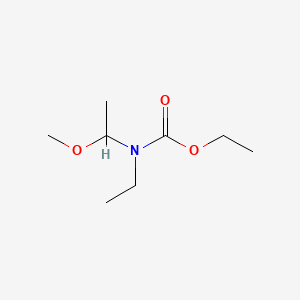
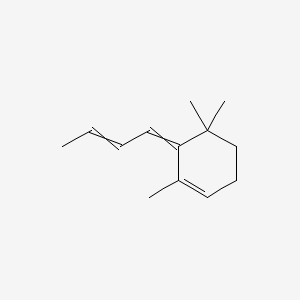
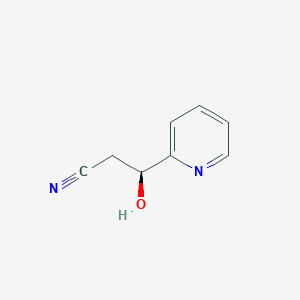
![1-[(6aR,8R,9S,9aS)-2,2,4,4-tetratert-butyl-9-hydroxy-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-4-aminopyrimidin-2-one](/img/structure/B13807665.png)
![(Z)-4-(4-chlorophenyl)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3-phenylbut-3-en-1-ol](/img/structure/B13807672.png)
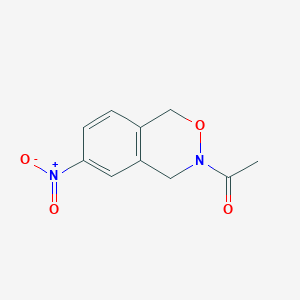
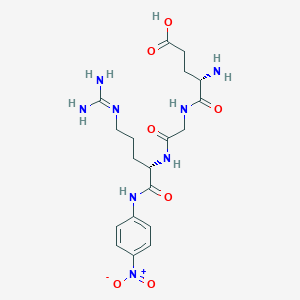
![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(2-naphthalenylsulfonyl)-](/img/structure/B13807682.png)
